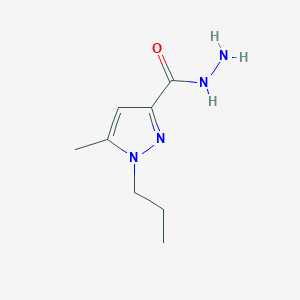![molecular formula C9H9N3O2 B1473026 5-metil-7H-pirrolo[2,3-d]pirimidina-4-carboxilato de metilo CAS No. 1630906-55-6](/img/structure/B1473026.png)
5-metil-7H-pirrolo[2,3-d]pirimidina-4-carboxilato de metilo
Descripción general
Descripción
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidores de cinasas de múltiples dianas e inductores de apoptosis
Se ha encontrado que los derivados de pirrolo[2,3-d]pirimidina son potenciales inhibidores de cinasas de múltiples dianas e inductores de apoptosis . Han mostrado efectos citotóxicos prometedores contra diferentes líneas celulares cancerosas . Específicamente, el compuesto 5k ha exhibido una actividad significativa contra las enzimas EGFR, Her2, VEGFR2 y CDK2 .
Aplicaciones anticancerígenas
En otro estudio, se sintetizaron derivados de pirrolo[2,3-d]pirimidina y se probaron in vitro contra siete líneas celulares cancerosas humanas seleccionadas . Se encontró que los compuestos 14a, 16b y 18b eran los más activos contra MCF7 . El compuesto 17 también mostró efectos citotóxicos prometedores contra HePG2 y PACA2 .
Potencial antidiabético
Se diseñaron, sintetizaron e investigaron híbridos unidos a pirrolo[2,3-d]pirimidina para su potencial antidiabético in vitro . Su potencia se correlacionó mecánicamente a través del acoplamiento molecular y el modelado de MD .
Inhibidores de JAK1
Mediante la modificación del enlace de 3-aminopiperidina en tofacitinib, se descubrieron inhibidores de JAK1 altamente selectivos con potencia nanomolar en un ensayo de sangre humana completa . Se lograron mejoras en la potencia y la selectividad de JAK1 mediante modificaciones estructurales sugeridas por el análisis cristalográfico de rayos X .
Amplias aplicaciones biológicas
Los compuestos con la parte pirrolo[2,3-d]pirimidina tienen amplias aplicaciones biológicas, como actividades antibacterianas, antifúngicas, moduladoras del receptor A1 y A3 de adenosina, inhibidoras de la proteína quinasa B, antiinflamatorias, anticancerígenas, antifolatos, antivirales y antimicobacterianas .
Desarrollo de terapias anticancerígenas efectivas
El estudio destaca la importancia de incorporar inhibidores de tirosina cinasa halogenados-pirrolo[2,3-d]pirimidina en el desarrollo de terapias anticancerígenas efectivas . Introduce un nuevo compuesto con perspectivas para la optimización clínica futura .
Mecanismo De Acción
Mode of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines . This suggests that methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate may interact with its targets to induce similar changes .
Biochemical Pathways
Similar compounds have been associated with the regulation of one-carbon (1c) metabolism, which encompasses folate-mediated 1c transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Pharmacokinetics
Similar compounds have been subjected to in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cell lines .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is α-amylase, which is crucial in the breakdown of starch into glucose . The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the rate of starch hydrolysis. This inhibition can be beneficial in managing conditions like diabetes, where controlling blood glucose levels is essential .
Cellular Effects
The effects of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with specific signaling pathways that promote cell growth and survival . Additionally, it can alter gene expression patterns, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes .
Molecular Mechanism
At the molecular level, methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as α-amylase, leading to enzyme inhibition . This binding interaction is typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on target enzymes and cellular processes .
Dosage Effects in Animal Models
The effects of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with enzymes such as α-amylase, influencing the breakdown of starch into glucose . Additionally, it may affect other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels .
Transport and Distribution
Within cells and tissues, methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for cellular components .
Subcellular Localization
The subcellular localization of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a crucial role in its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzyme activity .
Propiedades
IUPAC Name |
methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-10-8-6(5)7(9(13)14-2)11-4-12-8/h3-4H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKMQQAAAJJGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


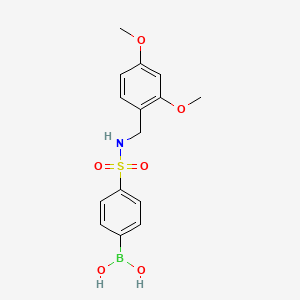

![ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1472946.png)



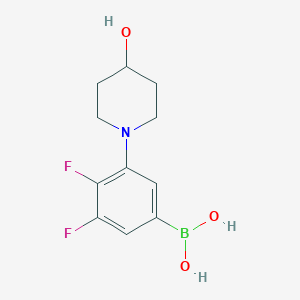
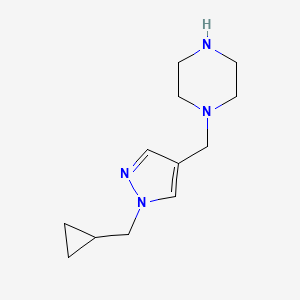
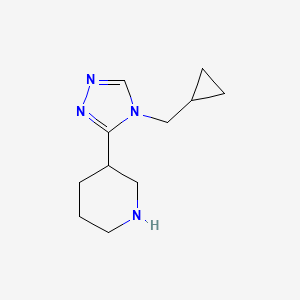
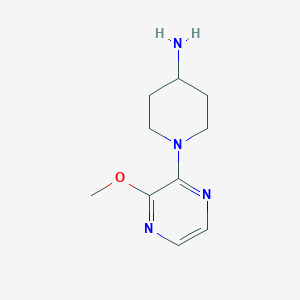
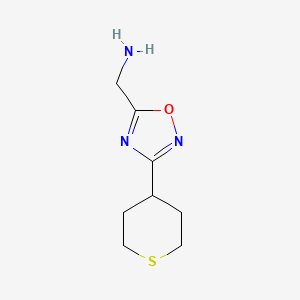
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)
